molecular formula C11H8BrClN2O2 B8814205 5-Bromo-2-chloro-4-(3-methoxyphenoxy)pyrimidine

5-Bromo-2-chloro-4-(3-methoxyphenoxy)pyrimidine

Cat. No.: B8814205
M. Wt: 315.55 g/mol
InChI Key: QEYLGTXPDCUQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-4-(3-methoxyphenoxy)pyrimidine is a useful research compound. Its molecular formula is C11H8BrClN2O2 and its molecular weight is 315.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8BrClN2O2

Molecular Weight

315.55 g/mol

IUPAC Name

5-bromo-2-chloro-4-(3-methoxyphenoxy)pyrimidine

InChI

InChI=1S/C11H8BrClN2O2/c1-16-7-3-2-4-8(5-7)17-10-9(12)6-14-11(13)15-10/h2-6H,1H3

InChI Key

QEYLGTXPDCUQAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC(=NC=C2Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-2,4-dichloropyrimidine (300 mg, 1.32 mmol) and 3-methoxyphenol (163.4 mg, 1.32 mmol) in DMF (5 mL) at 0° C. was added K2CO3 (363 mg, 2.63 mmol). The resulting mixture was stirred at 0° C. for 7 h. The reaction was quenched with H2O and extracted with EtOAc (3×30 mL). The combined organic extracts were washed with H2O (5×30 mL), brine, dried and concentrated. The crude product was purified by preparative TLC using 100% of CH2Cl2 as eluting solvent to afford the title compound (380 mg, 92%). 1HNMR (CDCl3, 400 MHz): 8.57 (s, 1H), 7.37 (dd, 1H), 6.88-6.84 (dd, 1H), 6.72-6.79 (dd+d, 2H), 3.83 (s, 3H). MS (ESI) m/z: Found: 315.0 (M++1), 317.0 (M++3); Calc. 314.0 (M+).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
163.4 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
363 mg
Type
reactant
Reaction Step Two
Yield
92%

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